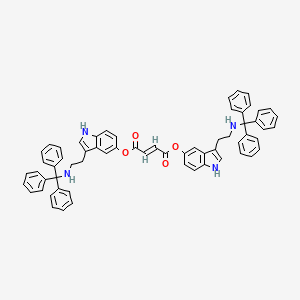
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate is a complex organic compound that features a unique structure combining indole and tritylamino groups with a butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate typically involves multiple steps, starting with the preparation of the indole derivative and the tritylamino group. The key steps include:
Formation of the Indole Derivative: This involves the reaction of an appropriate precursor with reagents such as aniline and acetic acid under acidic conditions to form the indole ring.
Introduction of the Tritylamino Group: The tritylamino group is introduced through a reaction with trityl chloride in the presence of a base such as pyridine.
Coupling with Butenedioate: The final step involves the coupling of the indole-tritylamino intermediate with butenedioic acid or its derivatives under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate involves its interaction with specific molecular targets and pathways. The indole and tritylamino groups may interact with enzymes or receptors, modulating their activity. The butenedioate moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: An organic compound with similar ester functionalities.
2-Butenedioic acid derivatives: Compounds with similar butenedioate moieties.
Uniqueness
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate is unique due to its combination of indole, tritylamino, and butenedioate groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C62H52N4O4 |
|---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
bis[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] (E)-but-2-enedioate |
InChI |
InChI=1S/C62H52N4O4/c67-59(69-53-31-33-57-55(41-53)45(43-63-57)37-39-65-61(47-19-7-1-8-20-47,48-21-9-2-10-22-48)49-23-11-3-12-24-49)35-36-60(68)70-54-32-34-58-56(42-54)46(44-64-58)38-40-66-62(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-36,41-44,63-66H,37-40H2/b36-35+ |
InChI Key |
BWWHHUZFPMKGDT-ULDVOPSXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)/C=C/C(=O)OC6=CC7=C(C=C6)NC=C7CCNC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C=CC(=O)OC6=CC7=C(C=C6)NC=C7CCNC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















